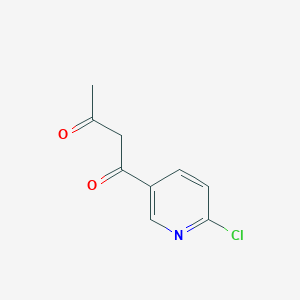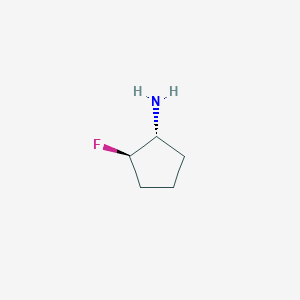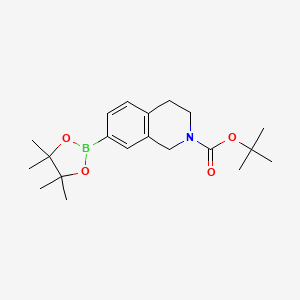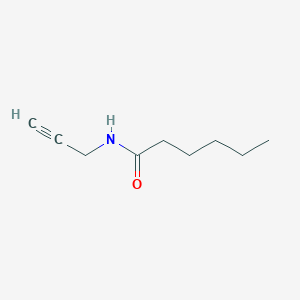
N-(Prop-2-YN-1-YL)hexanamide
Descripción general
Descripción
“N-(Prop-2-YN-1-YL)hexanamide” is a chemical compound with the molecular formula C9H15NO . It is primarily used in scientific research and has gained significant attention due to its potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to “N-(Prop-2-YN-1-YL)hexanamide” has been reported in the literature . For instance, a study published in Nature reported the deracemization of N-(prop-2-yn-1-yl)-2, 3-dihydro-1H-inden-1-amine, a compound structurally similar to “N-(Prop-2-YN-1-YL)hexanamide”, using new recombinant cyclohexylamine oxidase variants .Molecular Structure Analysis
The molecular structure of “N-(Prop-2-YN-1-YL)hexanamide” consists of nine carbon atoms, fifteen hydrogen atoms, and one nitrogen atom . The exact mass of the molecule is 137.120449483 g/mol .Physical And Chemical Properties Analysis
“N-(Prop-2-YN-1-YL)hexanamide” has a molecular weight of 153.22 g/mol. The exact mass of the molecule is 137.120449483 g/mol . It has a topological polar surface area of 12 Ų .Aplicaciones Científicas De Investigación
1. Structural and Chemical Analysis
- The study of similar ynamine compounds, such as 10-(prop-1-yn-1-yl)-10H-phenothiazine 5-oxide, reveals insights into their structural properties and chemical shifts. These compounds exhibit unique trans-annular interactions and electron density changes, contributing to our understanding of their chemical behavior (Umezono & Okuno, 2013).
2. Reactivity in Organic Chemistry
- Studies on the oxidative condensation and transformations of highly unsaturated trifluoromethanesulfonamide derivatives, which are structurally related to N-(Prop-2-YN-1-YL)hexanamide, offer insights into the reactivity of these compounds under various conditions. This knowledge is vital for developing synthetic strategies in organic chemistry (Ushakova & Shainyan, 2019).
3. Synthesis of Heterocyclic Derivatives
- N-(Prop-2-YN-1-YL)hexanamide derivatives have been used in multicomponent palladium-catalyzed carbonylative approaches to synthesize imidazopyridinyl-N,N-dialkylacetamides, which are significant in medicinal chemistry due to their activity on the central nervous system (Veltri et al., 2020).
4. Applications in Organosulfur Chemistry
- The [3 + 2]-annulation of prop-2-ynylsulfonium salts demonstrates the versatility of similar compounds in synthesizing organosulfur compounds, highlighting their potential in various chemical synthesis applications (Jia et al., 2017).
5. Corrosion Inhibition Research
- Compounds like 3,7-dimethyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one have been investigated for their corrosion inhibition efficiency on carbon steel, indicating potential applications in materials science and engineering (Zarrouk et al., 2016).
6. Photocatalytic Reactions
- Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines showcases the application of these compounds in photocatalytic reactions, contributing to the development of green chemistry methodologies (Ji et al., 2017).
7. Biocatalysis in Drug Metabolism
- The use of microbial-based biocatalytic systems to produce mammalian metabolites of compounds like LY451395, a biaryl-bis-sulfonamide, demonstrates the application of N-(Prop-2-YN-1-YL)hexanamide related compounds in the study of drug metabolism (Zmijewski et al., 2006).
Propiedades
IUPAC Name |
N-prop-2-ynylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-6-7-9(11)10-8-4-2/h2H,3,5-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCVVFKDQWYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693644 | |
| Record name | N-(Prop-2-yn-1-yl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Prop-2-YN-1-YL)hexanamide | |
CAS RN |
62899-12-1 | |
| Record name | N-(Prop-2-yn-1-yl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



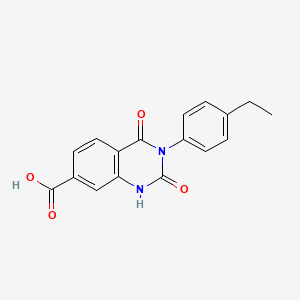
![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)
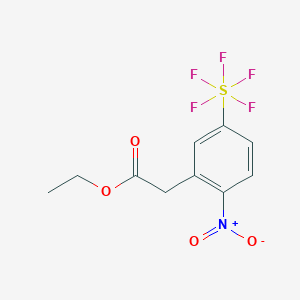
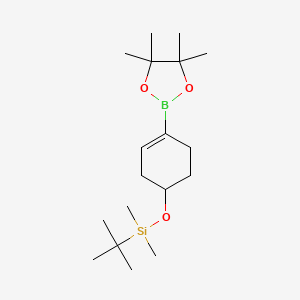
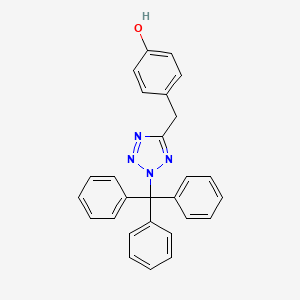
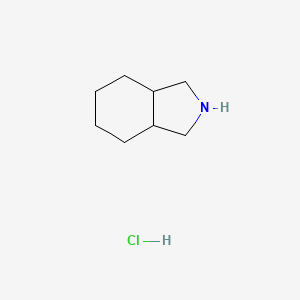
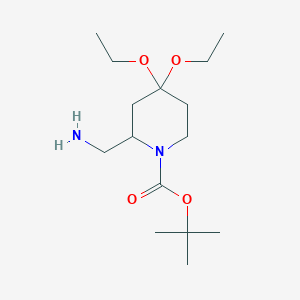
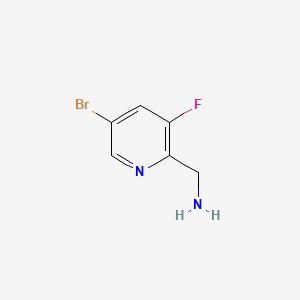
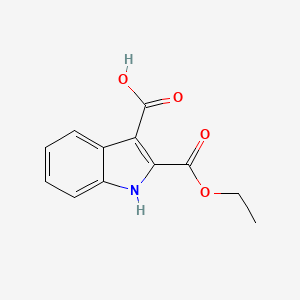
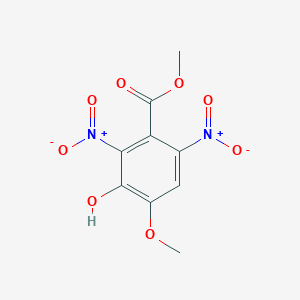
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
